molecular formula C16H13ClN2O3 B5229488 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B5229488
M. Wt: 316.74 g/mol
InChI Key: PUNQVNFVQWHUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been reported to have antibacterial and antifungal properties. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole in lab experiments is its potential for use as a fluorescent probe for the detection of metal ions. This compound has been shown to have high selectivity and sensitivity for certain metal ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole. One area of focus is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the investigation of this compound's potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and its potential toxicity in different cell types.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has been reported using different methods. One of the commonly used methods involves the reaction of 2,6-dimethoxyphenyl hydrazine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with cyanogen bromide to yield the desired compound. Other methods involve the use of different reagents and conditions, but the overall process remains the same.

Scientific Research Applications

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-(2-chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-12-8-5-9-13(21-2)14(12)16-19-18-15(22-16)10-6-3-4-7-11(10)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNQVNFVQWHUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-5-(2,6-dimethoxyphenyl)-1,3,4-oxadiazole

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